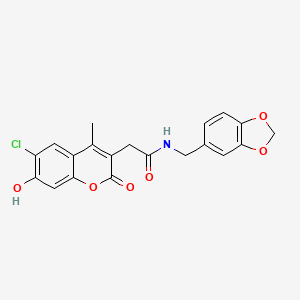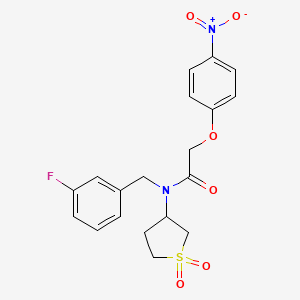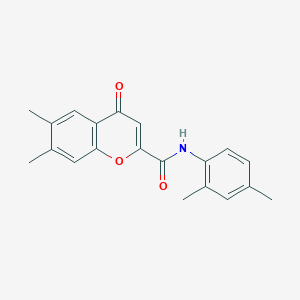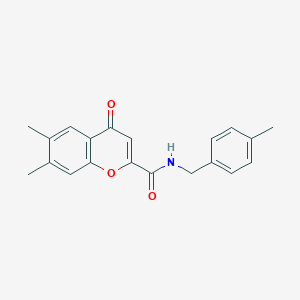![molecular formula C20H18N2O4 B11403108 N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11403108.png)
N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chromene core, an acetylamino group, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an aldehyde under acidic conditions.
Introduction of the Acetylamino Group: The acetylamino group is introduced via an acetylation reaction, where an amine group is reacted with acetic anhydride or acetyl chloride.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azithromycin Related Compound H: A compound with a similar acetylamino group but different core structure.
N-{4-[2-(acetylamino)ethoxy]phenyl}acetamide: Another compound with an acetylamino group and different substituents.
Uniqueness
This detailed article provides a comprehensive overview of N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C20H18N2O4 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-(4-acetamidophenyl)-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-3-13-4-9-18-16(10-13)17(24)11-19(26-18)20(25)22-15-7-5-14(6-8-15)21-12(2)23/h4-11H,3H2,1-2H3,(H,21,23)(H,22,25) |
Clé InChI |
FUWQRHIYKSLXLY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(benzyloxy)phenyl]-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11403041.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11403046.png)
![5-chloro-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11403053.png)
![4-(4-bromophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11403062.png)
![Methyl 7-acetyl-1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B11403069.png)
![N-(3-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11403074.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11403083.png)
![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-methoxybenzamide](/img/structure/B11403091.png)

![9-(4-methoxybenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11403096.png)
![7-ethyl-3-(4-fluorobenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11403098.png)

